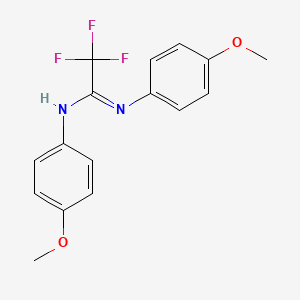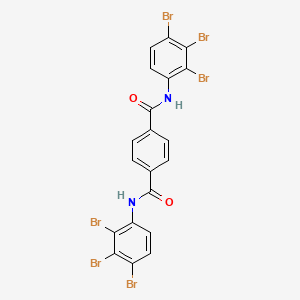
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)-: is a chemical compound with the molecular formula C21H24O6 and a molecular weight of 372.4117 g/mol . It is also known by other names such as Sabiwhite , Tetrahydrocurcumin , and Tetrahydrodiferuloylmethane . This compound is characterized by the presence of two hydroxyphenyl groups attached to a heptanedione backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- typically involves the condensation of appropriate phenolic compounds with heptanedione under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated compounds. Substitution reactions can result in the formation of various ethers or esters .
Aplicaciones Científicas De Investigación
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: It is used in the formulation of cosmetics and skincare products due to its potential skin-beneficial properties
Mecanismo De Acción
The mechanism of action of 3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate inflammatory pathways by interacting with key enzymes and signaling molecules involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocurcumin: A similar compound with antioxidant and anti-inflammatory properties.
Tetrahydrodiferuloylmethane: Another related compound with potential therapeutic applications.
Uniqueness
3,5-Heptanedione, 1,7-bis(3,4-dihydroxyphenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual hydroxyphenyl groups and heptanedione backbone make it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
155367-19-4 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1,7-bis(3,4-dihydroxyphenyl)heptane-3,5-dione |
InChI |
InChI=1S/C19H20O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,22-25H,1-2,5-6,11H2 |
Clave InChI |
XPEQUGZSJRBTLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



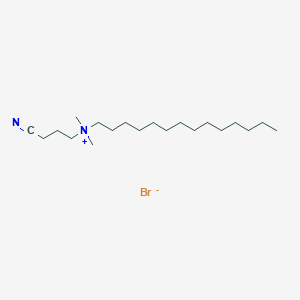
![([1,1'-Biphenyl]-4,4'-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14274540.png)
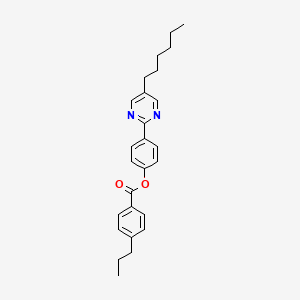
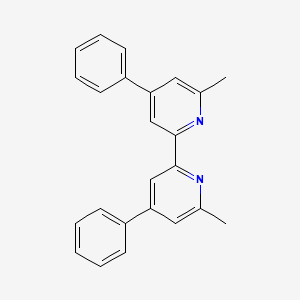
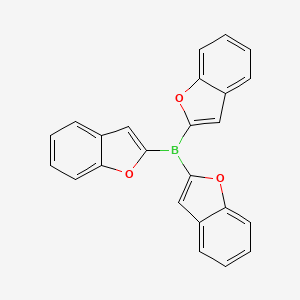
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Ethyl 4,4,4-trifluoro-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14274581.png)
![4,4'-[1,4-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14274586.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
